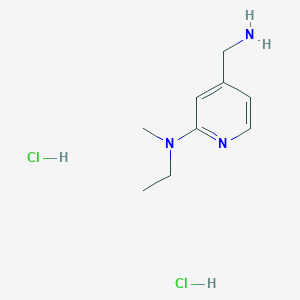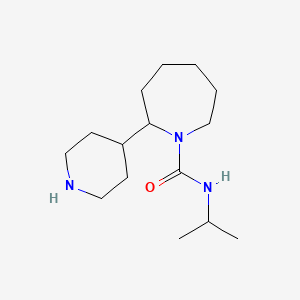
2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any interesting structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Synthesis and Structural Analysis
Tantalum Catalyzed Hydroaminoalkylation for Synthesis of N-Heterocycles The compound 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide is a type of N-heterocycle, and its synthesis can be related to processes like tantalum-catalyzed hydroaminoalkylation. This method allows the direct alkylation of unprotected secondary amines by C-H functionalization adjacent to nitrogen. It facilitates the creation of α- and β-alkylated N-heterocycles such as piperidine, piperazine, and azepane, indicating the possibility of synthesizing compounds structurally related to 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide. The process is atom-economic and showcases excellent regio- and diastereoselectivity (Payne et al., 2013).
Chemical Modification and Property Modulation
Effect of Partially Fluorinated N‐Alkyl‐Substituted Piperidine‐2‐carboxamides on Pharmacologically Relevant Properties The chemical properties of compounds similar to 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide can be modulated through structural modifications. For instance, the introduction of fluorine atoms into the side chains of N‐alkyl‐piperidine‐2‐carboxamides influences basicity, lipophilicity, and solubility. These modifications affect the compounds' pharmacological properties, indicating that structural changes in compounds like 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide could tailor their chemical and biological characteristics (Vorberg et al., 2016).
Advanced Building Blocks for Drug Discovery
3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine Compounds structurally related to 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide, like 3-((hetera)cyclobutyl)azetidine-based isosteres, have been recognized as advanced building blocks for drug discovery. Their larger size and increased conformational flexibility, as compared to their parent heterocycles, make them valuable for lead optimization programs in drug development (Feskov et al., 2019).
Safety And Hazards
This section would detail the safety precautions that need to be taken while handling the compound, its toxicity levels, and any hazards associated with its use.
Future Directions
This would involve a discussion on the potential future applications of the compound, any ongoing research, and areas where further study is needed.
I hope this general approach helps you in your analysis. If you have specific compounds or topics you’d like information on, feel free to ask!
properties
IUPAC Name |
2-piperidin-4-yl-N-propan-2-ylazepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-12(2)17-15(19)18-11-5-3-4-6-14(18)13-7-9-16-10-8-13/h12-14,16H,3-11H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCWXHNPRSJAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCCCC1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150539 | |
| Record name | 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide | |
CAS RN |
1315366-20-1 | |
| Record name | 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine-1-carboxamide, hexahydro-N-(1-methylethyl)-2-(4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)
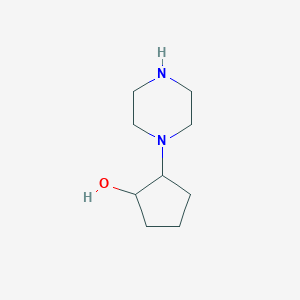


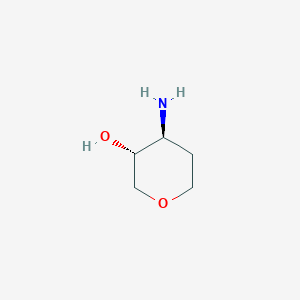
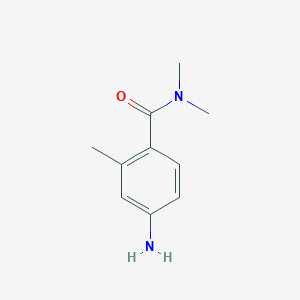
![3-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1523975.png)
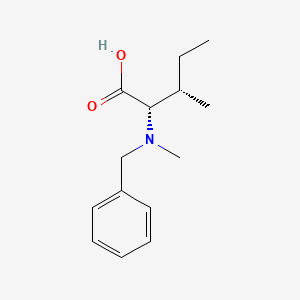
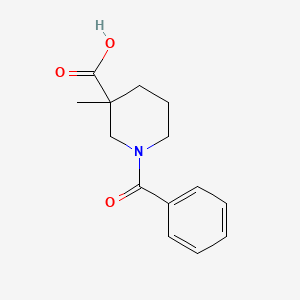
![5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1523980.png)

